Voriconazole
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Overview
Description
Voriconazole is a triazole antifungal medication used to treat a variety of serious fungal infections. It is particularly effective against infections caused by Aspergillus, Candida, Fusarium, and Scedosporium species . This compound is known for its broad-spectrum activity and is often used in immunocompromised patients, such as those undergoing bone marrow transplants or suffering from hematologic cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Voriconazole is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of 2,4-difluorophenylacetonitrile, which is then converted to the corresponding alcohol. This intermediate undergoes a series of reactions, including fluorination, triazole formation, and pyrimidine ring construction, to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: Voriconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its N-oxide metabolite, which has minimal antifungal activity.
Reduction: Reduction reactions are less common for this compound due to its stable triazole ring structure.
Substitution: this compound can undergo substitution reactions, particularly at the fluorinated phenyl and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve specific substitutions.
Major Products:
N-oxide Metabolite: Formed through oxidation and has minimal antifungal activity.
Scientific Research Applications
Voriconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of triazole antifungals.
Biology: Investigated for its effects on fungal cell metabolism and resistance mechanisms.
Industry: Employed in the development of new antifungal agents and formulations.
Mechanism of Action
Voriconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450-dependent 14α-lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell membrane instability and ultimately cell death . This compound is fungistatic against yeasts and fungicidal against certain molds due to its strong affinity for the target enzyme .
Comparison with Similar Compounds
- Fluconazole
- Itraconazole
- Posaconazole
- Isavuconazole
Voriconazole stands out due to its broad-spectrum activity, high oral bioavailability, and effectiveness against resistant fungal strains .
Properties
CAS No. |
137234-71-0 |
---|---|
Molecular Formula |
C26H30F3N5O5S |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7?,10-/m00/s1 |
InChI Key |
AMYMCJHOGKVJHB-YAXAZOLQSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
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